Tert-butyl 2-oxoindoline-1-carboxylate

Vue d'ensemble

Description

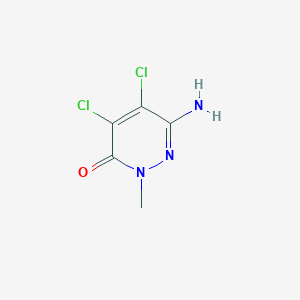

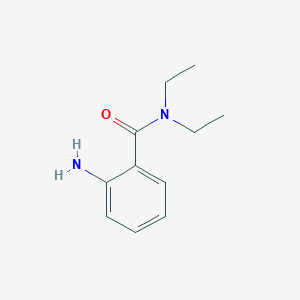

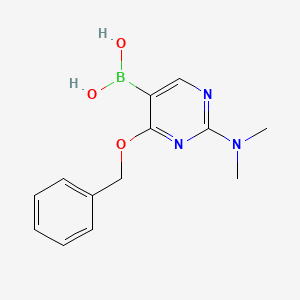

Tert-butyl 2-oxoindoline-1-carboxylate (TBOI) is an organic compound belonging to the class of carboxylic acids. It is a white, crystalline solid that is soluble in organic solvents and has a melting point of 63-64°C. TBOI is an important synthetic intermediate used in the preparation of a variety of organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic molecules.

Applications De Recherche Scientifique

Palladium-Catalyzed Synthesis : Tert-butyl 2-oxoindoline-1-carboxylate is utilized in palladium-catalyzed oxidation-hydroxylation and oxidation-methoxylation processes for synthesizing its derivatives. The process involves PdCl2 as a catalyst in acetonitrile solvent, producing moderate to high yields of 3-oxoindolines (Zhou et al., 2017).

Novel Amino Acid Derivatives : A study demonstrated the selective alkylation of a this compound derivative followed by a series of 'click reactions' to produce various N-isoindolinyl-1,2,3-triazolylalanine derivatives, which are used as free carboxylic acids (Patil & Luzzio, 2017).

Carboxylation Reagent : The compound is used as a tert-butoxycarbonylation reagent for acidic proton-containing substrates like phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids (Saito et al., 2006).

Quinoxaline-3-Carbonyl Compound Preparation : It is used in the preparation of various quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones with readily available carbazates in metal- and base-free conditions (Xie et al., 2019).

Chiral Auxiliary : this compound derivatives have been used as chiral auxiliaries in dipeptide synthesis and for preparing enantiomerically pure compounds, demonstrating its utility in stereoselective organic synthesis (Studer, Hintermann & Seebach, 1995).

Dendrimer Synthesis : The compound plays a role in the synthesis of phenylacetylene dendrimers, where its tert-butyl esters are transformed to carboxylic acids through a thermolytic process, highlighting its application in advanced macromolecular chemistry (Pesak, Moore & Wheat, 1997).

Safety and Hazards

Mécanisme D'action

Target of Action

Indoline derivatives, to which this compound belongs, are known to play a significant role in cell biology .

Mode of Action

It’s worth noting that indoline derivatives are often involved in various biological activities, including interactions with cancer cells, microbes, and different types of disorders in the human body .

Biochemical Pathways

Tert-butyl 2-oxoindoline-1-carboxylate is an N-substituted indoline derivative. It is used as a reactant in the preparation of aryl alkyl amines via alkylation reactions catalyzed by Pd . It is also used in the preparation of allyl- and arylindolines and in the modular indole synthesis of the highly strained CDEF parent tetracycle of nodulisporic acids A and B .

Result of Action

Indoline derivatives are known to exhibit various biologically vital properties .

Analyse Biochimique

Biochemical Properties

Tert-butyl 2-oxoindoline-1-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of aryl alkyl amines and allyl- and arylindolines . It interacts with various enzymes and proteins, including those involved in alkylation reactions catalyzed by palladium (Pd) and rhodium prolinate complex-catalyzed α-C-H activation/carbenoid insertion reactions . These interactions facilitate the formation of complex organic molecules, making this compound a valuable reactant in organic chemistry.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific enzymes and proteins can lead to changes in cellular function, including alterations in metabolic flux and metabolite levels . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes, leading to the formation of stable complexes that can either inhibit or activate enzymatic activity . These interactions are essential for the compound’s role in various biochemical reactions and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular processes . Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At high doses, it can lead to toxic or adverse effects, including enzyme inhibition and cellular damage . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and its safe use in clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways is essential for understanding its impact on cellular metabolism and its potential therapeutic applications. Studies have shown that this compound can modulate the activity of specific enzymes, leading to changes in metabolic flux and the production of key metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions are essential for understanding the compound’s pharmacokinetics and its potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s localization within specific subcellular structures can affect its activity and function, making it essential to understand these localization mechanisms for optimizing its use in research and therapeutic applications.

Propriétés

IUPAC Name |

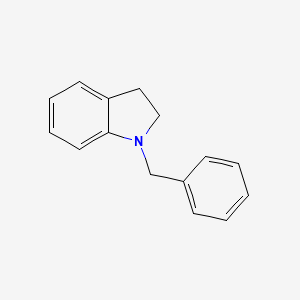

tert-butyl 2-oxo-3H-indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)14-10-7-5-4-6-9(10)8-11(14)15/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMPOHKOMYCYCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(=O)CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453074 | |

| Record name | tert-Butyl 2-oxo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214610-10-3 | |

| Record name | tert-Butyl 2-oxo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1278263.png)

![3-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B1278274.png)